![molecular formula C6H5NO3 B1194071 2-(2-Nitrovinyl)furan CAS No. 699-18-3](/img/structure/B1194071.png)
2-(2-Nitrovinyl)furan
Overview
Description
Molecular Structure Analysis
NVF’s molecular structure consists of a furan ring with a vinyl group attached to the furan nucleus. The nitro group (NO2) is conjugated with the vinyl moiety. The compound’s IUPAC name is 2-(2-nitroethenyl)furan .
Chemical Reactions Analysis
- Formation of Morita-Baylis-Hillman (MBH) Adduct : NVF reacts with diisopropyl azodicarboxylate (DIAD) to yield an MBH adduct .
- Inclusion Complexes : NVF forms solid inclusion complexes with cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin and sulfobutyl ether-β-cyclodextrin .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antimicrobial Agent
“2-(2-Nitrovinyl)furan” has been found to have potent antimicrobial properties. It has been shown to prevent the growth of S. typhimurium, C. cucurbitarum, E. solani, and C. albicans at 100%, P. aeruginosa and Staph. aureus at 96%, and E. coli at 80% inhibition .
Thermogravimetric Analysis
The sublimation of crystalline solid “2-(2-Nitrovinyl)furan” in the temperature range of 35 to 60 °C (below the melting point of the drug) has been studied using thermogravimetric analysis (TGA) .
Complexation with Cyclodextrins
Physical mixtures, kneaded and freeze-dried complexes were prepared with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) and analyzed using isothermal TGA at 50 °C. The complexation contributed to reducing the sublimation process .
Synthesis of Various Useful Chemicals
Furfural, a five-membered heterocyclic aromatic hydrocarbon derivable from acid hydrolysis of sugar cane bagasse, maize cob, rice husk or any cellulose-containing material, is useful in the synthesis of a range of specialized chemical products. Its condensation with nitromethane in basic medium yields "2-(2-Nitrovinyl)furan" .
Synthesis of Stable 5-HMF Derivative
The aldehyde group in HMF was condensed with amines to make various nitrogen-containing heterocycles like benzothiazole with promising biological activities. A quantitative yield of 2-[5-(hydroxymethyl)-2-furyl]-benzothiazole (HMFBT) was obtained by reacting HMF with 2-aminobenzenethiol at RT in the glacial acetic acid medium .
Valorization of Biomass-Derived Furfurals
Furfural undergoes extractive distillation with buta-1,3-diene and 2-methylbuta-1,3-diene and can be alienated from saturated C4 and C5 hydrocarbons. In addition to the synthesis of furfuryl alcohol, furfural is also widely used as a chemical feedstock for a lot of other five-member furanic compounds such as furan, 2 .
Safety and Hazards
Mechanism of Action
Target of Action
2-(2-Nitrovinyl)furan, also known as 1-(2-Furyl)-2-nitroethylene, is a 2-furylethylene derivative with a potential antiprotozoal property . It has been shown to have antimicrobial activity against bacteria, yeasts, and fungi . The primary targets of this compound are the microbial cells that cause these infections.
Mode of Action
It is known to interfere with the quorum-sensing system of staphylococcus aureus . Quorum sensing is a system of stimulus and response correlated to population density. By interfering with this system, 2-(2-Nitrovinyl)furan disrupts the communication between microbial cells, thereby inhibiting their growth and spread .
Biochemical Pathways
It is known to interfere with the quorum-sensing system, which plays an essential role in the production of virulence factors, biofilm formation, and antimicrobial resistance . By disrupting this system, 2-(2-Nitrovinyl)furan can potentially affect multiple downstream effects related to microbial growth and virulence.
Pharmacokinetics
It is known to form solid inclusion complexes with cyclodextrine (cd) derivatives, 2-hydroxypropyl-β-cyclodextrin and sulfobutyl ether-β-cyclodextrin . This suggests that it may have good bioavailability and stability.
Result of Action
The result of the action of 2-(2-Nitrovinyl)furan is the inhibition of microbial growth. It has been shown to prevent the growth of various microbes, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli . In addition, it promotes oxidation of cellular proteins, lipids, and DNA of male rat liver and kidney .
Action Environment
The action of 2-(2-Nitrovinyl)furan can be influenced by environmental factors. For example, its stability can be affected by temperature . Understanding how these factors influence the compound’s action, efficacy, and stability is crucial for its potential applications in the pharmaceutical industry.
properties
IUPAC Name |
2-[(E)-2-nitroethenyl]furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUICGOYGDHVBH-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878874 | |
Record name | 2-(B-NITROVINYL)FURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
699-18-3, 32782-45-9 | |
Record name | Furan, 2-(2-nitrovinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Nitrovinyl)furan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5650 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(B-NITROVINYL)FURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Nitroethenyl)furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 699-18-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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